5-Azidouridine

Übersicht

Beschreibung

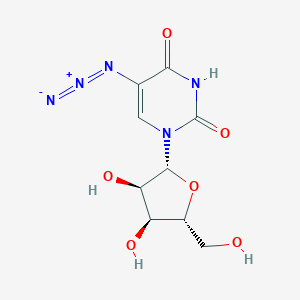

5-Azidouridine is used for nucleotide labelling and promptly reacts via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter (fluorophore or biotine). The formed labelled nucleotide has a stable triazole linker .

Synthesis Analysis

Azide-modified nucleoside analogues, including 5-Azidouridine, can be metabolically incorporated into cellular RNA. Robust incorporation of adenosine analogues bearing azide handles at both the 2’- and N6-positions has been reported . A one-pot methodology for the synthesis of 5’-azidoribonucleosides has also been developed .Molecular Structure Analysis

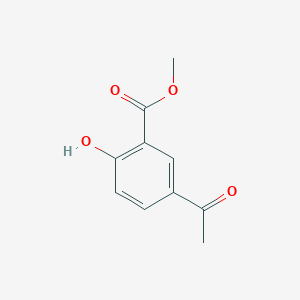

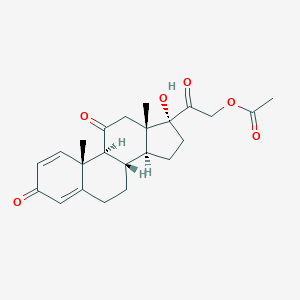

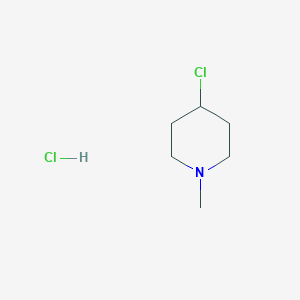

5-Azidouridine has a molecular formula of C9H11N5O6, an average mass of 285.214 Da, and a monoisotopic mass of 285.070923 Da .Physical And Chemical Properties Analysis

5-Azidouridine has 11 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds. It has an ACD/LogP of -0.35, an ACD/LogD (pH 5.5) of -0.99, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 6.86, an ACD/LogD (pH 7.4) of -1.00, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 6.78. It also has a polar surface area of 132 Å^2 .Wissenschaftliche Forschungsanwendungen

Prodrug Development

- 5-Azidouridine has been explored in the development of prodrugs, particularly as a derivative of zidovudine (AZT). These prodrugs have been designed to improve antiviral activity, enhance penetration through the blood-brain barrier, modify pharmacokinetic properties, increase plasma half-life, and improve drug delivery, specifically targeting or localizing the drug. The primary objectives of these prodrugs include bypassing the first phosphorylation step, regulating transport, conferring sustained release of AZT, prolonging its duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).

Photoaffinity Labeling and Antiviral Research

- 5-Azidouridine has been synthesized as a potential photoaffinity analog of AZT and another human immunodeficiency virus drug, 3′azido-2′,3′-dideoxyuridine. This analog, designed for biochemical studies, assists in identifying and characterizing nucleotide-utilizing enzymes. It has demonstrated efficacy in photolabeling enzymes and identifying proteins interacting with AZT monophosphate. Its antiviral and cytotoxic activities have been determined using various HIV strains in human T lymphocyte H9 cells (Mao et al., 1995).

DNA Methylation and Cancer Therapy

- 5-Azidouridine is a part of studies involving DNA methylation inhibitors like 5-aza-2'-deoxycytidine (5-azadCyd), used for experimentally inducing gene expression and cellular differentiation. The covalent trapping of DNA methyltransferase by 5-azadCyd leads to DNA demethylation and has implications in cancer therapy, where it is utilized as an antitumor agent. The mechanism of 5-azadCyd’s cytotoxicity in mammalian cells, mediated through the binding of DNA methyltransferase to 5-azadCyd-substituted DNA, is crucial for understanding its application in cancer treatment (Jüttermann, Li, & Jaenisch, 1994).

Antiviral Activity in HIV Research

- The antiviral activity of 5-Azidouridine derivatives has been analyzed in HIV-1 infected human peripheral blood mononuclear cells. This research has focused on understanding the structure-activity relationships of these nucleosides, where nucleosides with a 3'-azido group on the sugar ring showed potent antiviral activity. Various substitutions at different positions on the nucleosides were investigated for their impact on antiviral potency and toxicity (Chu et al., 1989).

Metabolic Pathways and Anti-HIV Mechanism

- Studies on the cellular metabolism of 3'-azido-2',3'-dideoxyuridine (AzdU) have shown that it is a potent inhibitor of human immunodeficiency virus replication with limited toxicity for human bone marrow cells. The metabolism of AzdU in human peripheral blood mononuclear cells and bone marrow cells was investigated, revealing the formation of novel metabolites like 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. These findings demonstrate unique metabolic features of AzdU that may contribute to its low toxicity and impact its mechanism of action in anti-HIV treatment (Zhu et al., 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPROYOABONMOS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609998 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidouridine | |

CAS RN |

1355028-82-8 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)